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Compound of Interest

Compound Name: 3-Biphenylacetic acid, 5-propoxy-
CAS No.: 61888-56-0
Cat. No.: B13950347

Get Quote

Executive Summary

5-Propoxy-3-biphenylacetic acid (CAS 61888-56-0) is a lipophilic carboxylic acid derivative
structurally related to the NSAID class (e.g., Felbinac, Fenbufen). While direct experimental
solubility data in the public domain is sparse, its physicochemical behavior can be accurately
modeled through structural dissection and analog bridging.

This guide provides a predictive solubility map based on molecular topology and a self-
validating experimental protocol for researchers to generate definitive solubility data. The
compound exhibits a "Lipophilic-Acidic" profile, predicting high solubility in polar aprotic
solvents (DMSO, DMF) and moderate-to-high solubility in medium-polarity organic solvents
(Ethanol, Ethyl Acetate), while remaining practically insoluble in water at neutral pH.

Physicochemical Dissection & Theoretical Solubility

To predict the solubility profile, we must deconstruct the molecule into its solvatochromic
interaction sites.
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Structural Analysis
o Core Scaffold (Biphenyl): A highly hydrophobic, aromatic domain driven by

stacking and Van der Waals forces. This dictates solubility in non-polar aromatics (Toluene).

Tail (5-Propoxy): An ether linkage with a propyl chain. This increases lipophilicity (LogP)
compared to the parent acid but adds a weak hydrogen bond acceptor site.

Head (Acetic Acid): A polar, ionizable group (

). It acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This is the primary handle
for solubility in protic solvents (Alcohols) and pH-dependent aqueous solubility.

Predicted Physicochemical Parameters
e Molecular Weight:

g/mol

Predicted LogP:

(High Lipophilicity)

Predicted pKa:

(Carboxylic Acid)

Melting Point: Estimated

C (Based on 4-biphenylacetic acid analogs). Note: High MP implies high crystal lattice
energy, requiring solvents with strong interaction capability to overcome the enthalpy of
fusion.

Analog Bridging (The "Felbinac" Proxy)

Data for 4-Biphenylacetic acid (Felbinac) serves as the closest validated anchor point.
» Felbinac Solubility (DMSO):

mg/mL
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» Felbinac Solubility (Ethanol):
mg/mL

e Felbinac Solubility (Water):
mg/mL

Correction for 5-Propoxy: The propoxy group adds non-polar surface area, likely decreasing
water solubility further while increasing solubility in lipophilic solvents (DCM, Ethyl Acetate)
compared to Felbinac.

Solvent Selection Guide

Based on Hansen Solubility Parameters (HSP) and dielectric constants, solvents are
categorized by their thermodynamic compatibility with 5-Propoxy-3-biphenylacetic acid.

Table 1: Predicted Solubility Profile
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Solvent Class

Representative
Solvents

Predicted Solubility

Mechanistic
Rationale

Very High (>100

Strong dipole

interactions disrupt

Polar Aprotic DMSO, DMF, NMP crystal lattice; H-bond
mg/mL)
acceptance from
COOH.
Solvation of COOH
) Ethanol, Methanol, ) via H-bonding; alkyl
Polar Protic High (20-50 mg/mL)

IPA

chain solvation via

hydrophobic effect.

Medium Polarity

Ethyl Acetate, THF,
Acetone

High (30-60 mg/mL)

Excellent match for
the biphenyl-ether
core; dipole-dipole

interactions.

Dichloromethane

Moderate-High (20-50

Good dispersion force

Chlorinated matching for the
(DCM), Chloroform mg/mL) )
biphenyl core.
Moderate (10-30 - ; ;
Aromatic Toluene, Xylene ( interactions with
mg/mL) biphenyl rings.
Solvent too non-polar
. ] to solvate the
Aliphatic Hexane, Heptane Low (<1 mg/mL) ] ]
carboxylic acid head
group.
Molecule remains
Aqueous Water (pH < 4) Insoluble protonated and
hydrophobic.
Deprotonation to
carboxylate anion (
Aqueous (Basic) Water (pH > 7.5) Soluble
) enables micellar
solvation.
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Visualizing the Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the
compound's functional groups.
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Figure 1: Mechanistic decomposition of solubility interactions. The COOH group drives
solubility in polar solvents, while the Biphenyl/Propoxy backbone limits solubility in pure water.

Experimental Protocol: Saturation Shake-Flask
Method

Since literature values are predictive, experimental validation is required. This protocol ensures
thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Reagents & Equipment
o Test Compound: 5-Propoxy-3-biphenylacetic acid (>98% purity).

e Solvents: HPLC Grade (DMSO, EtOH, Octanol, Buffer pH 7.4).
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o Apparatus: Thermomixer or Orbital Shaker, 0.45 um PTFE Syringe Filters, HPLC-UV or LC-
MS.

Step-by-Step Workflow

e Preparation: Weigh ~10 mg of compound into 2 mL HPLC vials (in triplicate).
» Solvent Addition: Add 500 pL of the target solvent.

o Observation: If solid dissolves immediately, add more solid until a visible suspension
remains (saturation).

o Equilibration: Agitate at 25°C = 0.5°C for 24 hours at 750 RPM.

o Why? Ensures the "boundary layer" diffusion is not the rate-limiting step and
thermodynamic equilibrium is achieved.

» Phase Separation: Centrifuge at 10,000 RPM for 10 minutes or filter using a pre-heated
syringe filter (to prevent precipitation during filtration).

e Quantification: Dilute the supernatant (typically 1:100 or 1:1000 in Mobile Phase) and
analyze via HPLC.

o Detection: UV at 254 nm (Biphenyl absorption max).

Workflow Diagram
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Figure 2: Self-validating saturation shake-flask workflow for solubility determination.

Applications in Drug Development

Understanding the solubility of 5-Propoxy-3-biphenylacetic acid is critical for:
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o Lead Optimization: The propoxy group likely improves membrane permeability (Caco-2 flux)
compared to the parent acid, but formulation strategies (e.g., salt formation with
Tromethamine or Lysine) may be needed for oral bioavailability.

o Crystallization: The steep solubility gradient between DMSO (High) and Water (Low)
suggests an "Anti-solvent Crystallization" method is viable for purification.

o Protocol: Dissolve in warm DMSO -> Slow addition of acidic water -> Precipitation of high-
purity crystals.

o Process Chemistry: Avoid using Hexane/Heptane for extraction as the compound will likely
oil out or crash out uncontrollably. Use Ethyl Acetate/Heptane mixtures for controlled
recrystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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biphenylacetic-acid-predictive-models-validation-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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